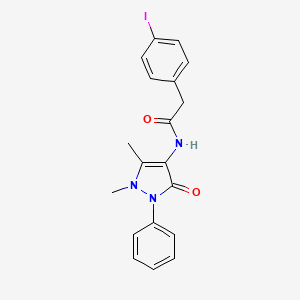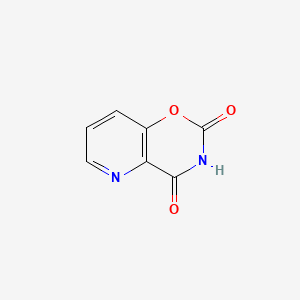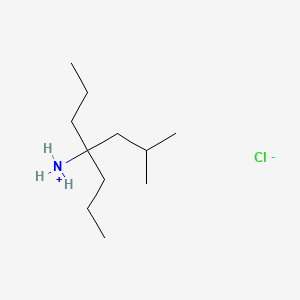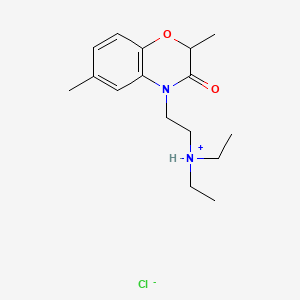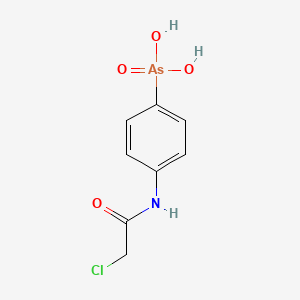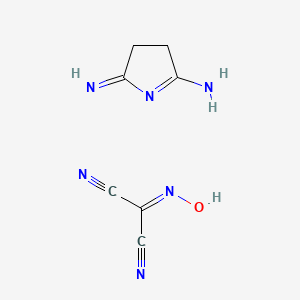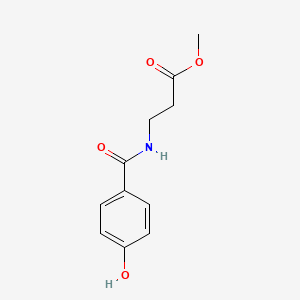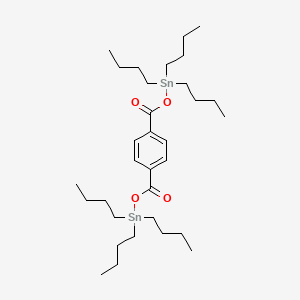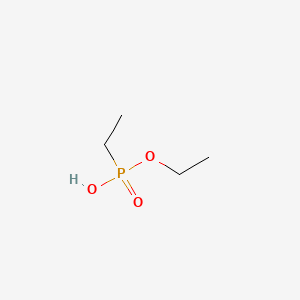![molecular formula C11H15N3 B13751954 (1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a rigid bicyclic framework, which imparts significant stability and specificity in its interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane typically involves the use of directed metalation strategies. One common method starts with the commercially available trans-4-hydroxy-L-proline. This compound undergoes N-tosylation followed by reduction to form (2S,4S)-4-hydroxyprolinol. Subsequent tosylation of the hydroxy groups and reaction with methylamine under pressure forms the bicyclic structure. The final step involves the removal of the N-tosyl group using hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to achieve high yields and purity.
化学反应分析
Types of Reactions
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its stable and rigid structure.
Medicine: Explored for its potential therapeutic applications, including as an antitumor agent.
作用机制
The mechanism of action of (1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The rigid bicyclic structure ensures high specificity and stability in these interactions .
相似化合物的比较
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: A closely related compound with similar structural features.
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Another derivative with a different substituent.
Uniqueness
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the pyridinyl group, which imparts additional electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability.
属性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC 名称 |
(1S,4S)-2-methyl-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H15N3/c1-13-7-11-5-10(13)8-14(11)9-3-2-4-12-6-9/h2-4,6,10-11H,5,7-8H2,1H3/t10-,11-/m0/s1 |
InChI 键 |
LYOFVRAFZLUAKK-QWRGUYRKSA-N |
手性 SMILES |
CN1C[C@@H]2C[C@H]1CN2C3=CN=CC=C3 |
规范 SMILES |
CN1CC2CC1CN2C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)

